Ethyl 4-(2,3,4-trifluorobenzoyl)piperazine-1-carboxylate
Overview
Description
Ethyl 4-(2,3,4-trifluorobenzoyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules . This compound, in particular, features a trifluorobenzoyl group, which can enhance its biological activity and stability.
Preparation Methods
The synthesis of Ethyl 4-(2,3,4-trifluorobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 2,3,4-trifluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Step 1: Piperazine reacts with ethyl chloroformate in the presence of triethylamine to form ethyl piperazine-1-carboxylate.
Step 2: Ethyl piperazine-1-carboxylate then reacts with 2,3,4-trifluorobenzoyl chloride to form this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2,3,4-trifluorobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The trifluorobenzoyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-(2,3,4-trifluorobenzoyl)piperazine-1-carboxylate has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,3,4-trifluorobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The trifluorobenzoyl group can enhance the compound’s ability to interact with enzymes, receptors, or other proteins, leading to various biological effects. The piperazine ring provides conformational flexibility, allowing the compound to fit into different binding sites and modulate the activity of its targets .
Comparison with Similar Compounds
Ethyl 4-(2,3,4-trifluorobenzoyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has a similar piperazine core but features an ethoxy-oxoethyl group instead of a trifluorobenzoyl group.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with a hydrazino-oxoethyl group, which can lead to different biological activities.
The uniqueness of this compound lies in its trifluorobenzoyl group, which can enhance its stability and biological activity compared to other piperazine derivatives.
Properties
IUPAC Name |
ethyl 4-(2,3,4-trifluorobenzoyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-2-22-14(21)19-7-5-18(6-8-19)13(20)9-3-4-10(15)12(17)11(9)16/h3-4H,2,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNNVLKEVBKLMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=C(C=C2)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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